

Application Notes and Protocols: PROTAC BTK Degradar-10 for Overcoming Ibrutinib Resistance

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Compound of Interest

Compound Name: PROTAC BTK Degradar-10

Cat. No.: B15621624

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies.[1][2][3] Ibrutinib, a first-generation covalent BTK inhibitor, has demonstrated significant clinical efficacy.[2][4] However, the emergence of resistance, most commonly through a C481S mutation in the BTK active site, limits its long-term effectiveness.[1][5][6] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome this resistance by inducing the degradation of the target protein rather than inhibiting it.[7][8]

PROTAC BTK Degradar-10 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively degrade both wild-type and mutant BTK.[6][9] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[10][11] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BTK, effectively eliminating the protein from the cell.[6][11] These application notes provide detailed protocols for utilizing **PROTAC BTK Degradar-10** to study and overcome ibrutinib resistance in cancer cell lines.

Data Presentation

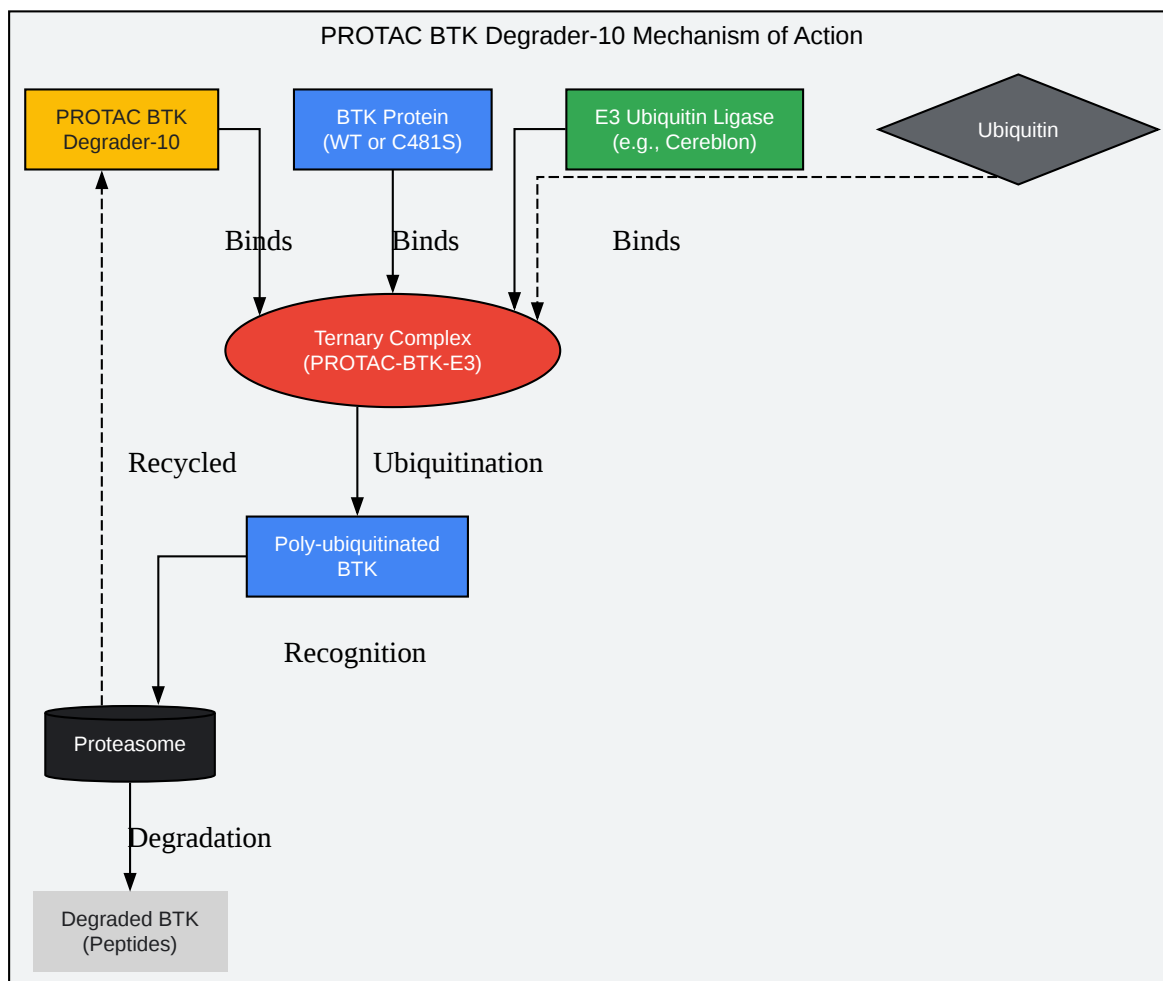
Table 1: In Vitro Potency of Representative PROTAC BTK Degraders

Compound	Target	DC ₅₀ (nM)	Cell Line	Key Findings
MT-802	BTK (Wild-Type & C481S)	9.1	C481S mutant cells	Potent and rapid degradation of both wild-type and C481S BTK. [5] Binds to fewer off-target kinases than ibrutinib.[5]
P13I	BTK (Wild-Type & C481S)	9.2 (WT), 30 (C481S)	Not Specified	Induces significant degradation of wild-type and C481S BTK.[1]
L18I	BTK (Various Mutants)	< 30	Not Specified	Improved aqueous solubility compared to P13I and degrades various BTK mutants.[1]
PTD10	BTK	0.5	Ramos, JeKo-1	Highly potent BTK degrader that inhibits cell growth and induces apoptosis.[12]

Table 2: Comparison of **PROTAC BTK Degradar-10** and Ibrutinib

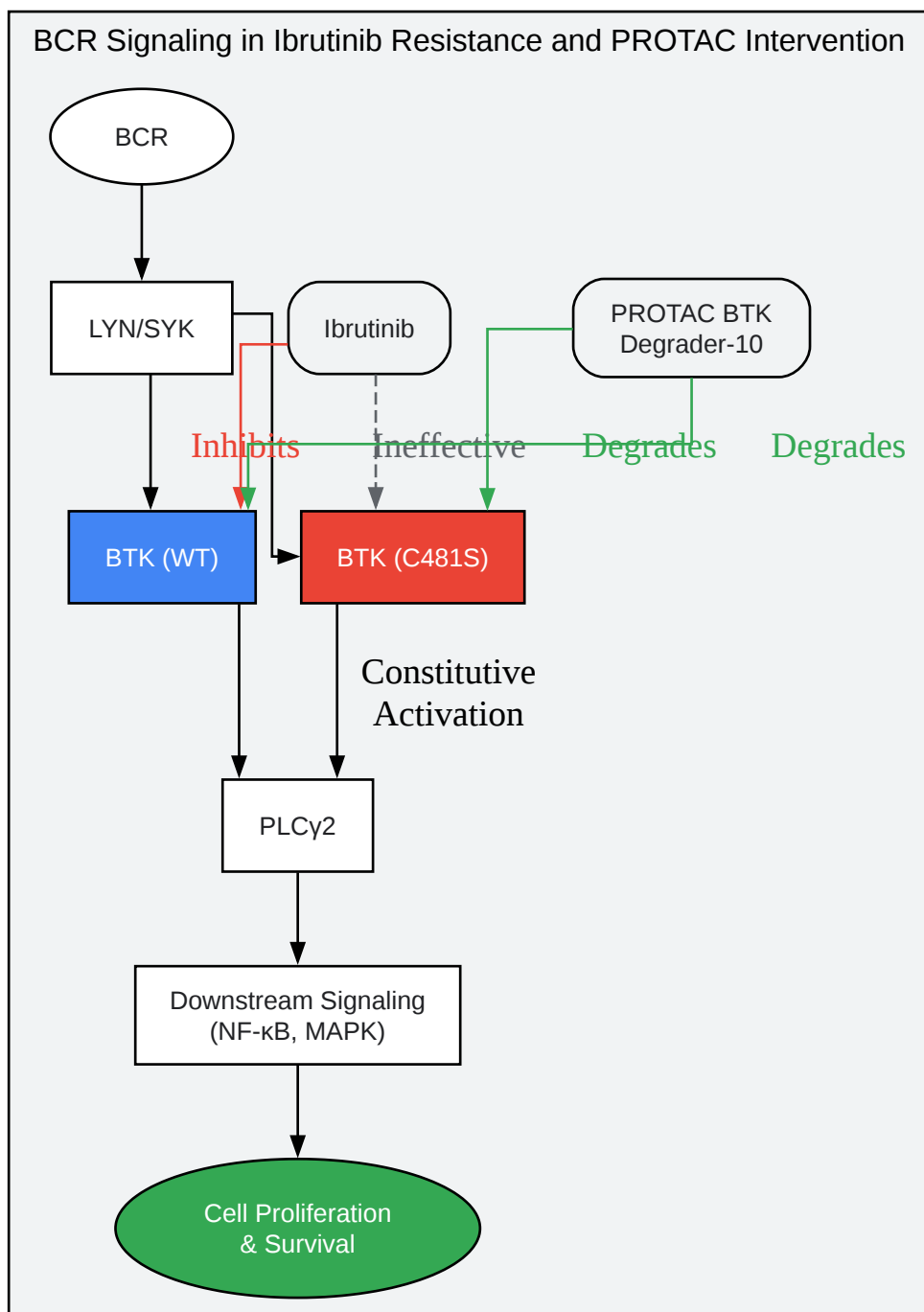
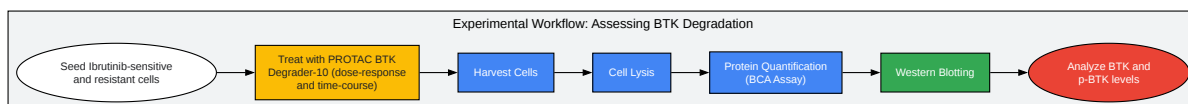
Feature	PROTAC BTK Degradator-10	Ibrutinib
Mechanism of Action	Catalytic degradation of BTK protein[6][8]	Occupancy-based inhibition of BTK kinase activity[1]
Effect on BTK C481S Mutant	Effective degradation[5][13]	Reduced or no activity[1][5]
Potential for Resistance	Less susceptible to resistance from target mutation[8]	Resistance through target mutation (e.g., C481S)[1][6]
Cellular Effect	Complete removal of BTK protein, including non-catalytic functions[7]	Inhibition of BTK's kinase function[14]

Mandatory Visualizations



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Caption: Mechanism of action of **PROTAC BTK Degradar-10**.



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